molecular formula C15H10O6 B1248385 2-Hydroxyemodin CAS No. 641-90-7

2-Hydroxyemodin

Cat. No.: B1248385
CAS No.: 641-90-7
M. Wt: 286.24 g/mol
InChI Key: LAOFTEMTSXNIIM-UHFFFAOYSA-N
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Description

2-Hydroxyemodin is a hydroxylated derivative of emodin, an anthraquinone compound found in various plants and fungi. Emodin is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound, specifically, has been identified as an active metabolite of emodin in hepatic microsomes and has shown mutagenic properties in certain bacterial assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyemodin can be synthesized through the hydroxylation of emodin. The process involves the introduction of a hydroxyl group at the 2-position of the emodin molecule. This can be achieved using various hydroxylating agents under controlled conditions. For example, hydroxylation can be performed using hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of emodin from natural sources such as rhubarb or fungal cultures, followed by chemical modification. The extracted emodin undergoes hydroxylation to produce this compound. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyemodin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to less oxidized forms.

    Substitution: The hydroxyl group at the 2-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

2-Hydroxyemodin is compared with other hydroxylated derivatives of emodin, such as:

  • 4-Hydroxyemodin
  • 5-Hydroxyemodin
  • 7-Hydroxyemodin
  • ω-Hydroxyemodin

Uniqueness: this compound is unique due to its specific hydroxylation at the 2-position, which imparts distinct biological activities and chemical properties. For instance, it has shown specific mutagenic properties in bacterial assays, which are not observed with other hydroxylated derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,6,8-tetrahydroxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c1-5-2-7-11(15(21)12(5)18)14(20)10-8(13(7)19)3-6(16)4-9(10)17/h2-4,16-18,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOFTEMTSXNIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031679
Record name 2-Hydroxyemodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641-90-7
Record name 2-Hydroxyemodin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=641-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyemodin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyemodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALATERNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87C66SE4CP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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